

# Introduction: The Significance of Substituted Ethyl Benzoates

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## Compound of Interest

Compound Name: Ethyl 4-chloro-2-methylbenzoate

CAS No.: 15393-58-5

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Substituted ethyl benzoates are a crucial class of compounds, serving as key intermediates and core structural motifs in a vast array of functional molecules. Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials and polymers.<sup>[1]</sup> The ability to precisely introduce a wide variety of substituents onto the aromatic ring allows for the fine-tuning of a molecule's biological activity, physical properties, and chemical reactivity.

Traditionally, the synthesis of these esters relied on classical methods that often required harsh conditions and exhibited limited functional group tolerance.<sup>[1]</sup> The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing mild, efficient, and highly versatile pathways to construct carbon-carbon and carbon-heteroatom bonds.<sup>[2][3]</sup> These transformations have become indispensable tools in both academic research and industrial-scale chemical production.<sup>[4][5]</sup>

This guide provides a detailed overview of the primary palladium-catalyzed methods for synthesizing substituted ethyl benzoates, offering insights into reaction mechanisms, practical experimental protocols, and strategies for optimization and troubleshooting.

# The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies a general catalytic cycle that typically involves palladium in the Pd(0) and Pd(II) oxidation states.<sup>[2]</sup> Understanding this cycle is fundamental to rational reaction design and optimization. The three primary steps are:

- **Oxidative Addition:** The active Pd(0) catalyst initiates the cycle by inserting into the bond between the aromatic ring and a leaving group (typically a halide like I, Br, Cl, or a triflate) of the ethyl benzoate precursor. This forms a square planar Pd(II) complex.<sup>[6][7]</sup> The reactivity of the halide follows the general trend: I > OTf ≈ Br > Cl.<sup>[8][9]</sup>
- **Transmetalation (for coupling reactions) or CO Insertion (for carbonylations):**
  - In cross-coupling reactions like Suzuki-Miyaura, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. This step is often facilitated by a base.<sup>[2][7]</sup>
  - In carbonylation reactions, a molecule of carbon monoxide (CO) inserts into the Aryl-Palladium bond.<sup>[10]</sup>
- **Reductive Elimination:** The two organic groups bound to the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.<sup>[2][7]</sup>

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Caption: General catalytic cycle for Pd(0) cross-coupling reactions.

## Key Synthetic Strategies and Protocols

Several palladium-catalyzed methods can be employed to synthesize substituted ethyl benzoates. The choice of method depends on the desired substitution pattern and the available starting materials.

### Suzuki-Miyaura Coupling: For Biaryl and Vinyl-Substituted Benzoates

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its high functional group tolerance, the use of stable and low-toxicity organoboron reagents, and its compatibility with aqueous conditions.<sup>[2][11]</sup> It is ideal for coupling an aryl or vinyl boronic acid (or ester) with an ethyl halobenzoate.

| Component   | Examples  | Role & Expert Insights  |
|-------------|---|---|
| Pd Catalyst | Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub>    | Pd(II) precatalysts like Pd(OAc) <sub>2</sub> require in situ reduction to the active Pd(0) species. Pd(PPh <sub>3</sub> ) <sub>4</sub> is a common and effective choice for many substrates.[11]   |
| Ligand      | PPh <sub>3</sub> , SPhos, XPhos, RuPhos   | The ligand stabilizes the palladium catalyst and modulates its reactivity.[12] For challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are required to facilitate the difficult oxidative addition step.[2][8] |
| Base        | K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> | The base is essential for activating the boronic acid to facilitate the transmetalation step.[11][13] K <sub>3</sub> PO <sub>4</sub> is a strong base often used in anhydrous conditions, while K <sub>2</sub> CO <sub>3</sub> is commonly used in aqueous solvent mixtures.[8]                           |
| Solvent     | Toluene, 1,4-Dioxane, DMF, THF/Water mixtures   | The solvent choice is critical for solubility and reaction kinetics.[8] A solvent screen is often necessary for optimizing a new reaction. Biphasic systems (e.g., Toluene/Water) can be highly effective.[7]   |

This protocol describes a general procedure for the Suzuki coupling of ethyl 4-iodobenzoate with phenylboronic acid.

Materials:

- Ethyl 4-iodobenzoate (1.0 equiv)
- Phenylboronic acid (1.2-1.5 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (1-5 mol%)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0-3.0 equiv)
- Toluene/Ethanol/Water (3:1:1 mixture), degassed
- Ethyl acetate (EtOAc), Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Equipment:

- Schlenk flask or round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Argon or Nitrogen)

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Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

- Reaction Setup: To a dry Schlenk flask, add ethyl 4-iodobenzoate, phenylboronic acid, and potassium carbonate.[11]
- Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes. This is crucial as oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[12][14]
- Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst.
- Solvent Addition: Add the degassed solvent mixture via syringe.[12]
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 2 to 24 hours.[11]
- Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.[11]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.[11]

## Heck Reaction: For Alkene-Substituted Benzoates

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond, providing access to styrenyl and other alkene-substituted benzoates.[6][15] The reaction typically requires a palladium catalyst and a base to regenerate the catalyst in the final step.

**Materials:**

- Ethyl 4-bromobenzoate (1.0 equiv)
- Styrene (1.2-1.5 equiv)
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (1-5 mol%)
- Triphenylphosphine (PPh<sub>3</sub>) (2-10 mol%)
- Triethylamine (Et<sub>3</sub>N) (1.5-2.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)

**Procedure:**

- **Reaction Setup:** To a Schlenk tube under an inert atmosphere, add ethyl 4-bromobenzoate, Pd(OAc)<sub>2</sub>, and PPh<sub>3</sub>.<sup>[6]</sup>
- **Solvent and Reagent Addition:** Add anhydrous DMF to dissolve the solids, followed by styrene and triethylamine.<sup>[6]</sup>
- **Reaction Execution:** Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or GC.<sup>[6]</sup>
- **Workup and Purification:** Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.<sup>[6]</sup>

## Carbonylation Reactions: A Direct Route to the Ester

Palladium-catalyzed carbonylation offers a powerful method to directly synthesize ethyl benzoates from aryl halides, using carbon monoxide (CO) as an inexpensive C1 source and ethanol as a nucleophile.<sup>[10][16]</sup> This method is particularly valuable in industrial settings. While gaseous CO is common, safer CO-releasing molecules (e.g., aryl formates) have also been developed.<sup>[17][18]</sup>

This protocol should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of carbon monoxide gas.

Materials:

- Aryl iodide/bromide (e.g., 4-iodotoluene) (1.0 equiv)
- Palladium(II) chloride [PdCl<sub>2</sub>] (0.1-1 mol%)
- 1,3-Bis(diphenylphosphino)propane (dppp) (0.2-2 mol%)
- Triethylamine (Et<sub>3</sub>N) (1.2 equiv)
- Ethanol (as reactant and solvent)
- Carbon Monoxide (CO) gas

Procedure:

- Reaction Setup: In a high-pressure autoclave, combine the aryl halide, PdCl<sub>2</sub>, dppp, and triethylamine.
- Solvent Addition: Add a sufficient amount of ethanol.
- Reaction Execution: Seal the autoclave, purge it with CO gas, and then pressurize to the desired pressure (e.g., 5-25 bar). Heat the reaction to 120-130 °C with vigorous stirring for several hours.<sup>[10]</sup>
- Workup and Purification: After cooling and carefully venting the CO gas, the reaction mixture is worked up using standard extraction procedures and purified by chromatography or distillation.

## Troubleshooting Common Issues

| Issue  | Potential Cause(s)   | Recommended Solution(s)  |
|--|--|--|
| Low or No Product Yield  | Inactive catalyst; presence of oxygen/water; poor reagent quality; suboptimal conditions (ligand, base, solvent).[8] | Confirm catalyst activity in a known reaction. Ensure rigorous degassing of solvents and use of an inert atmosphere.[12] Screen different ligands, bases, and solvents. Consider increasing catalyst loading for difficult reactions.[8] |
| Formation of Black Precipitate (Palladium Black)               | Catalyst decomposition/agglomeration.[12]  | This indicates the active soluble catalyst is crashing out. [8] Ensure rigorous exclusion of air.[12] Consider a more stabilizing ligand or lower the reaction temperature and extend the reaction time.[12]                             |
| Significant Side Products (e.g., Homocoupling, Dehalogenation) | Suboptimal reaction conditions; presence of oxygen (promotes homocoupling of boronic acids).[2]                      | Minimize oxygen exposure. Lower the reaction temperature. Adjust the stoichiometry of the coupling partners. For dehalogenation, adjust the catalyst system or minimize sources of hydrogen. [2]   |

## Safety Precautions

Working with palladium catalysts and associated reagents requires strict adherence to safety protocols.

- Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive and can be pyrophoric, especially palladium on carbon.[14] Always handle them under an inert atmosphere (argon or nitrogen).[14]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19][20]
- Ventilation: Conduct all reactions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[19]
- Storage: Store palladium catalysts in cool, dry, and well-ventilated areas in tightly sealed containers, away from heat and combustible materials.[14][19]
- Waste Disposal: Dispose of palladium-containing waste according to local environmental regulations. Do not pour it directly into the sewer.[19]
- Carbon Monoxide: CO is an extremely toxic, odorless, and colorless gas. All carbonylation reactions must be performed in a specialized high-pressure reactor within a certified fume hood with a CO detector present.

## References

- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Precautions for Using Palladium Carbon Catalyst - Honrel.
- Cross-Coupling Reactions Guide.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids - Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
- Efficient synthesis of  $\alpha$ -aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates | The Hartwig Group.
- Application Notes and Protocols: Heck Reaction of Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.
- Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
- What Should Be Paid Attention To When Using Palladium Acetate? - Huarui Carbon.
- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [\[Link\]](#)

- Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts - CHIMIA. Available at: [\[Link\]](#)
- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate - Benchchem.
- Palladium-Catalyzed Carbonylation and Arylation Reactions - Diva-portal.org. Available at: [\[Link\]](#)
- Standard Operating Procedure - University of California, Los Angeles. Available at: [\[Link\]](#)
- Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing). Available at: [\[Link\]](#)
- An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. Available at: [\[Link\]](#)
- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. Available at: [\[Link\]](#)
- Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19. Available at: [\[Link\]](#)
- Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. - PubMed. Available at: [\[Link\]](#)
- Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - Chemical Communications (RSC Publishing). Available at: [\[Link\]](#)
- Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)<sub>6</sub> as a solid carbon monoxide source - RSC Publishing. Available at: [\[Link\]](#)
- Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - PubMed. Available at: [\[Link\]](#)
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [\[Link\]](#)

- Buchwald–Hartwig amination - Wikipedia. Available at: [\[Link\]](#)
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [\[Link\]](#)
- Heck Reaction - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Heck Reaction: Organic Chemistry Lab Procedure - studylib.net. Available at: [\[Link\]](#)
- Palladium catalyzed synthesis of ethyl-2-styrylbenzoate. - ResearchGate. Available at: [\[Link\]](#)
- Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. Available at: [\[Link\]](#)
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [\[Link\]](#)
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. Available at: [\[Link\]](#)
- The Heck reaction in the production of fine chemicals - Canadian Science Publishing. Available at: [\[Link\]](#)
- Sonogashira Coupling - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d'] - PMC. Available at: [\[Link\]](#)
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [\[Link\]](#)
- Suzuki Coupling - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Palladium Catalysed C-O Bond Formation: Synthesis of Aryl Benzoates - CHRIST (Deemed to be University) Journals. Available at: [\[Link\]](#)
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. Available at: [\[Link\]](#)

- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aryloxybenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [\[Link\]](#)
- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [\[Link\]](#)
- Sonogashira Coupling - Chemistry LibreTexts. Available at: [\[Link\]](#)
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - Rsc.org. Available at: [\[Link\]](#)
- REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Available at: [\[Link\]](#)
- Palladium-Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum and Source Rocks. Available at: [\[Link\]](#)

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- 1. [journals.christuniversity.in](https://journals.christuniversity.in) [[journals.christuniversity.in](https://journals.christuniversity.in)]
- 2. [jmcct.com](https://jmcct.com) [[jmcct.com](https://jmcct.com)]
- 3. [uwindsor.ca](https://uwindsor.ca) [[uwindsor.ca](https://uwindsor.ca)]
- 4. [semanticscholar.org](https://semanticscholar.org) [[semanticscholar.org](https://semanticscholar.org)]
- 5. [cdnsiencepub.com](https://cdnsiencepub.com) [[cdnsiencepub.com](https://cdnsiencepub.com)]
- 6. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
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- 8. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 9. [fiveable.me](https://fiveable.me) [[fiveable.me](https://fiveable.me)]
- 10. [chimia.ch](https://chimia.ch) [[chimia.ch](https://chimia.ch)]

- [11. benchchem.com \[benchchem.com\]](#)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [13. Suzuki Coupling \[organic-chemistry.org\]](#)
- [14. honrel.com \[honrel.com\]](#)
- [15. Heck Reaction \[organic-chemistry.org\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [18. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. huaruicarbon.com \[huaruicarbon.com\]](#)
- [20. westliberty.edu \[westliberty.edu\]](#)
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